

The Interplay of Rose Ketones and Ionones: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IONONE

Cat. No.: B8125255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rose ketones, a class of C13-norisoprenoid aroma compounds, are integral to the characteristic fragrance of roses and other natural products. This technical guide provides an in-depth exploration of the core relationship between two key sub-families of rose ketones: the damascones/damascenones and the **ionones**. It elucidates their shared biosynthetic origin from carotenoid degradation, detailing the enzymatic processes and precursor molecules. This guide presents a compilation of quantitative data, experimental protocols for their analysis, and visualized biochemical pathways to facilitate a comprehensive understanding for researchers in the fields of natural product chemistry, analytical chemistry, and drug development.

Introduction: Defining Rose Ketones and their Relationship with Ionones

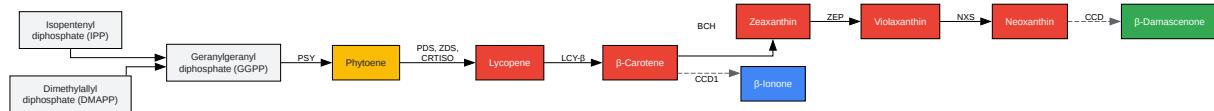
Rose ketones are a group of C13-norisoprenoids, which are organic compounds derived from the enzymatic cleavage of C40 carotenoids.^{[1][2][3]} This family of aromatic compounds includes several important fragrance constituents, most notably the damascones, damascenones, and **ionones**.^{[4][5]} Despite their structural similarities and shared biosynthetic origins, they each contribute unique olfactory notes.

Ionones are a series of closely related chemical substances that are considered a subgroup of rose ketones.^[2] Both **ionones** and other rose ketones like damascones and damascenones are found in a variety of essential oils, including the prized rose oil.^[2] Their potent and often pleasant aromas make them significant components in the flavor and fragrance industry. From a chemical standpoint, both possess a trimethylcyclohexyl ring system and a ketone functional group, with variations in the position of double bonds within the ring and the side chain.^{[6][7]}

Biosynthesis: A Shared Carotenoid Origin

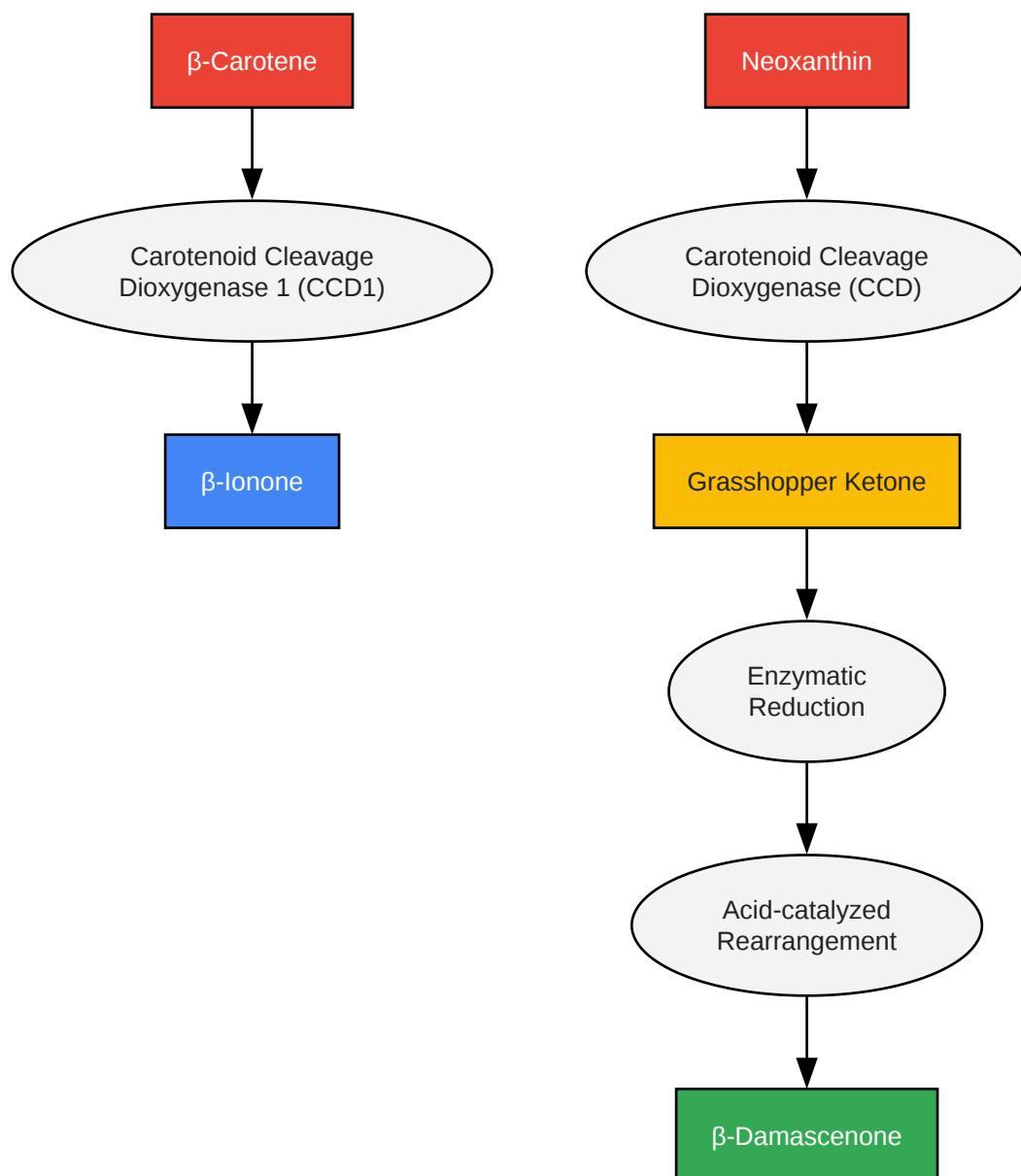
The biosynthesis of both **ionones** and other rose ketones is intrinsically linked to the carotenoid metabolic pathway in plants.^{[3][8]} These C13-norisoprenoids are not synthesized directly but are rather the breakdown products of larger C40 carotenoid molecules.^[3] The key enzymes in this process are the carotenoid cleavage dioxygenases (CCDs).^[8]

The formation of these compounds begins with the isoprenoid biosynthetic pathway, which produces the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).^{[9][10]} These precursors are used to build the C40 backbone of carotenoids like β -carotene and neoxanthin.^{[8][11]}


2.1. Formation of β -**Ionone** from β -Carotene

β -**ionone** is derived from the symmetrical cleavage of β -carotene at the 9,10 and 9',10' positions by the action of carotenoid cleavage dioxygenase 1 (CCD1).^[1] This enzymatic reaction yields two molecules of β -**ionone** and a C14 dialdehyde.^[1]

2.2. Formation of β -Damascenone from Neoxanthin


The biosynthesis of β -damascenone is a more complex, multi-step process that begins with the cleavage of the carotenoid neoxanthin by a CCD enzyme.^{[1][8]} This initial cleavage yields a C13 intermediate known as "grasshopper ketone".^[1] This intermediate then undergoes a series of enzymatic reductions and acid-catalyzed rearrangements to form the final β -damascenone molecule.^[1]

Signaling Pathway: Carotenoid Biosynthesis

[Click to download full resolution via product page](#)

Carotenoid biosynthetic pathway leading to rose ketone and **ionone** precursors.

Logical Relationship: Formation of **β**-Ionone and **β**-Damascenone

[Click to download full resolution via product page](#)

Enzymatic formation of **β -ionone** and **β -damascenone** from their carotenoid precursors.

Quantitative Data

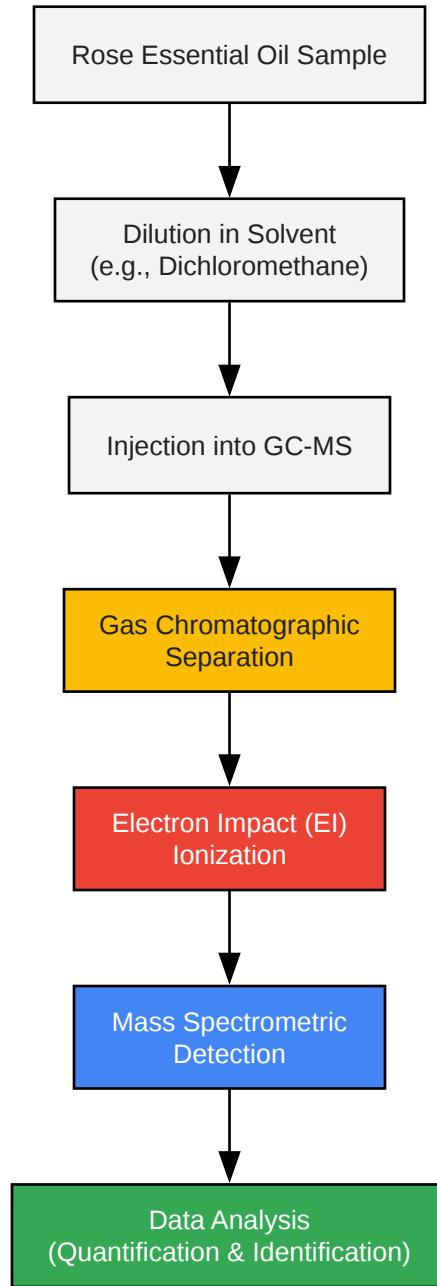
The concentration of rose ketones and **ionones** in natural sources, particularly in rose essential oil, is highly variable and depends on factors such as the rose variety, geographical origin, and extraction method.^[12] Despite their low concentrations, their extremely low odor thresholds make them significant contributors to the overall aroma profile.^{[13][14][15]}

Table 1: Concentration of **β -Ionone** and **β -Damascenone** in Rose Oil (*Rosa damascena*)

Compound	Concentration in Rose Oil	Odor Threshold in Water (ppb)	Contribution to Perceived Odor	Reference
β-Ionone	0.03%	-	19.2%	[14][15]
β-Damascenone	0.14%	0.002	High	[13][15][16]

Table 2: Reported Concentrations of Various Rose Ketones in Different Rose Populations

Compound	Population n 1 (%)	Population n 2 (%)	Population n 3 (%)	Population n 4 (%)	Population n 5 (%)	Reference
β-Ionone	Not Detected	[12]				
β-Damascenone	Not Detected	[12]				
β-Damascone	Not Detected	[12]				
Rose Oxide	0.8	-	-	-	-	[12]


Note: The absence of detectable levels of β-ionone, β-damascenone, and β-damascone in the study by Yousefzadi et al. (2013) highlights the variability in chemical composition among different rose populations and the potential for these compounds to be present at concentrations below the detection limit of the analytical method used.

Experimental Protocols

4.1. Extraction and Quantification of Rose Ketones and Ionones via GC-MS

This protocol outlines a general procedure for the analysis of rose ketones and ionones in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

[Click to download full resolution via product page](#)

Workflow for the GC-MS analysis of rose ketones and **ionones**.

4.1.1. Sample Preparation

- Accurately weigh a known amount of rose essential oil.

- Dilute the oil in a suitable solvent, such as dichloromethane (DCM), to a final concentration appropriate for GC-MS analysis (e.g., 1 μ L/mL).[17]
- Add an internal standard for accurate quantification.

4.1.2. GC-MS Analysis

- Gas Chromatograph (GC):
 - Column: A polar capillary column is typically used for the separation of these compounds (e.g., DB-WAX).[18]
 - Injector Temperature: 240 °C.[17]
 - Oven Temperature Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute compounds with different boiling points.[19]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.27 mL/min).[17]
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Impact (EI) at 70 eV.[18]
 - Mass Range: Scan a wide mass range to detect all relevant fragments (e.g., 50-650 Da). [18]
 - Ion Source Temperature: 220-240 °C.[17][18]

4.1.3. Data Analysis

- Identify the peaks corresponding to rose ketones and **ionones** by comparing their retention times and mass spectra with those of authentic standards and library data (e.g., NIST).
- Quantify the compounds by integrating the peak areas and comparing them to the peak area of the internal standard.

4.2. In Vitro Carotenoid Cleavage Dioxygenase (CCD) Assay

This protocol describes a method to assess the activity of CCD enzymes in cleaving carotenoid substrates to produce apocarotenoids, including **ionones**.

4.2.1. Protein Expression and Purification

- Clone the CCD gene of interest into an expression vector (e.g., pGEX).
- Transform the vector into a suitable expression host (e.g., *E. coli*).
- Induce protein expression with an appropriate inducer (e.g., IPTG).
- Purify the recombinant CCD protein using affinity chromatography (e.g., GST-tag purification).[\[20\]](#)

4.2.2. Enzyme Assay

- Prepare a reaction mixture containing:
 - Purified CCD enzyme (e.g., 100 µg).[\[21\]](#)
 - Carotenoid substrate (e.g., β-carotene or β-apo-8'-carotenal at 40 µM) solubilized with a detergent.[\[20\]](#)[\[21\]](#)
 - Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.2).[\[21\]](#)
 - Cofactors, if required (e.g., Fe²⁺).[\[21\]](#)
- Incubate the reaction at an optimal temperature (e.g., 35 °C) for a defined period (e.g., 30 minutes).[\[21\]](#)
- Stop the reaction by adding a solvent like ethanol.[\[21\]](#)
- Extract the reaction products with an organic solvent (e.g., ethyl acetate).
- Analyze the products by HPLC or GC-MS to identify and quantify the resulting apocarotenoids.[\[20\]](#)

Conclusion

The intricate relationship between rose ketones and **ionones** is rooted in their common biosynthetic origin from the degradation of carotenoids. While **ionones** represent a specific class within the broader family of rose ketones, both contribute significantly to the complex and cherished aroma of roses and other natural products. Understanding their shared biochemistry, the nuances of their formation, and the analytical methods for their quantification is crucial for researchers in natural product chemistry, as well as for professionals in the flavor, fragrance, and pharmaceutical industries seeking to harness the potential of these potent aroma compounds. The provided data, protocols, and pathway visualizations serve as a foundational guide for further investigation into the fascinating world of these C13-norisoprenoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Regulation of carotenoid degradation and production of apocarotenoids in natural and engineered organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carotenoid breakdown products the-norisoprenoids-in wine aroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of isoprenoids in plants: Structure of the 2C-methyl-d-erithrytol 2,4-cyclodiphosphate synthase from *Arabidopsis thaliana*. Comparison with the bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The biosynthesis of isoprenoids and the mechanisms regulating it in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 11. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.modares.ac.ir [journals.modares.ac.ir]
- 13. chm.bris.ac.uk [chm.bris.ac.uk]
- 14. youtube.com [youtube.com]
- 15. Damascenone - Jmol version [chm.bris.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. agilent.com [agilent.com]
- 20. mdpi.com [mdpi.com]
- 21. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
- To cite this document: BenchChem. [The Interplay of Rose Ketones and Ionones: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8125255#rose-ketones-and-their-relationship-to-ionones>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com